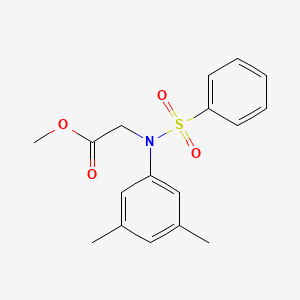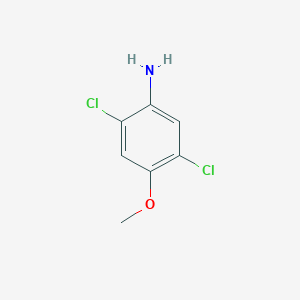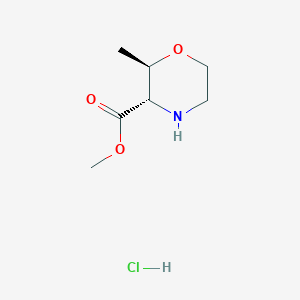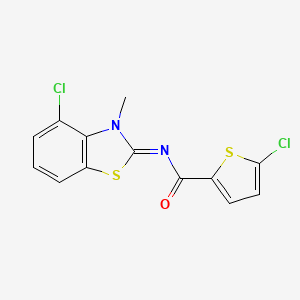![molecular formula C14H13NO4 B2581735 2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid CAS No. 412938-26-2](/img/structure/B2581735.png)
2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid
Vue d'ensemble
Description
“2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid” is a complex organic compound. It contains a furan ring, which is a heterocyclic compound with a 5-membered aromatic ring and four carbon atoms and one oxygen . The furan ring in this compound is substituted with two methyl groups at the 4th and 5th positions . This compound also contains a carbonyl group attached to the furan ring, an amino group, and a benzoic acid group .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. One of the common methods used in the synthesis of furan derivatives is the Suzuki–Miyaura coupling . This is a type of cross-coupling reaction, used to form carbon-carbon bonds . The reaction involves a boron reagent, which is environmentally benign and can be readily prepared . Another method that could be relevant is the protodeboronation of pinacol boronic esters .
Molecular Structure Analysis
The molecular structure of “this compound” is complex due to the presence of multiple functional groups. The furan ring, being an aromatic ring, contributes to the stability of the molecule . The presence of the carbonyl group, amino group, and benzoic acid group adds to the complexity of the molecule .
Chemical Reactions Analysis
The chemical reactions involving “this compound” can be quite diverse due to the presence of multiple reactive sites. The furan ring can undergo electrophilic substitution reactions . The carbonyl group can undergo nucleophilic addition reactions, and the amino group can participate in various reactions such as amide bond formation .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. The presence of the furan ring, carbonyl group, amino group, and benzoic acid group would influence its properties such as solubility, melting point, boiling point, and reactivity .
Applications De Recherche Scientifique
Antibacterial Applications
Research on derivatives of 4-aminobenzoic acid, including compounds with similar structural motifs to 2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid, indicates potential antibacterial properties. A study by Parekh et al. synthesized various Schiff bases from 4-aminobenzoic acid and evaluated their antibacterial activity against medically significant bacterial strains. The study found that these compounds exhibit varying degrees of antibacterial effectiveness, suggesting that structural variations, including the presence of furan rings and specific substitutions, could impact their antibacterial properties (Parekh, Inamdhar, Nair, Baluja, & Chanda, 2005).
Supramolecular Chemistry
In the realm of supramolecular chemistry, derivatives involving 2-aminoheterocyclic compounds and carboxylic acid, akin to the structure of this compound, play a crucial role. Jin et al. reported the creation of binary supramolecular organic salts through hydrogen bonding and non-covalent interactions between 2-aminoheterocyclic compounds and carboxylic acid derivatives. This study underscores the importance of such compounds in constructing complex supramolecular architectures stabilized by hydrogen bonds and other weak interactions, highlighting their potential in materials science and molecular engineering (Jin, Zhang, Liu, Wang, He, Shi, & Lin, 2011).
Synthetic Chemistry
In synthetic chemistry, the structural features of this compound facilitate diverse chemical reactions. Jackson and Marriott explored the synthesis of complex molecules starting from compounds with structural elements similar to this compound. Their work demonstrates the versatility of these compounds in organic synthesis, providing insights into cyclization reactions and the synthesis of heterocyclic structures (Jackson & Marriott, 2002).
Metal Complex Formation
Derivatives similar to this compound are also significant in the formation of metal complexes with potential biological activities. Waheeb et al. synthesized a novel azo ligand from 2-amino-4,5-dimethyl thiazole and coupled it with 3-dimethyl amino benzoic acid, leading to the formation of metal complexes with Co(III) and Cd(II). These complexes were characterized and evaluated for their antibacterial and anticancer activities, showcasing the potential pharmaceutical applications of such compounds (Waheeb, Al-adilee, Al-Janabi, & Kadhim, 2021).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[(4,5-dimethylfuran-2-carbonyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-8-7-12(19-9(8)2)13(16)15-11-6-4-3-5-10(11)14(17)18/h3-7H,1-2H3,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGGMOKUWKLPEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1)C(=O)NC2=CC=CC=C2C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901330104 | |
| Record name | 2-[(4,5-dimethylfuran-2-carbonyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901330104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200814 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
412938-26-2 | |
| Record name | 2-[(4,5-dimethylfuran-2-carbonyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901330104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-{5-[(benzoyloxy)methyl]-2-furyl}-2-thiophenecarboxylate](/img/structure/B2581652.png)
![2-[(3-Chloro-4-fluorophenyl)amino]propan-1-ol](/img/structure/B2581654.png)

![(E)-3'-methoxy-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2581657.png)
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2,6-difluorobenzenecarboxamide](/img/structure/B2581659.png)
![(6-bromo-2-methyl-2H-indazol-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2581661.png)
![N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide](/img/structure/B2581662.png)


![2-[5-[(4-methylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2581668.png)



